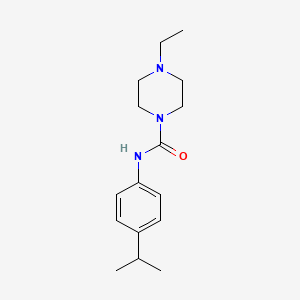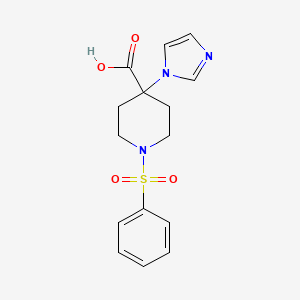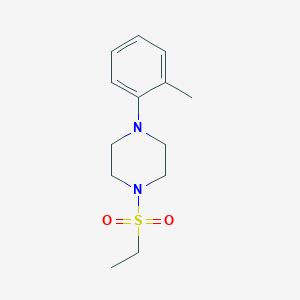
N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide, also known as FLI, is a chemical compound that belongs to the class of indolinecarboxamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide binds to sigma-1 receptors with high affinity and selectivity. Binding of N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide to sigma-1 receptors has been shown to modulate the activity of ion channels, such as voltage-gated calcium channels and NMDA receptors. N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide has also been shown to enhance the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide can modulate the activity of ion channels, increase the release of neurotransmitters, and protect cells from oxidative stress. In vivo studies have shown that N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide can improve cognitive function, reduce anxiety-like behavior, and provide neuroprotection in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide in lab experiments is its high affinity and selectivity for sigma-1 receptors. This makes it a useful tool for studying the role of sigma-1 receptors in cellular processes. However, one limitation of using N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide is that it is not a specific sigma-1 receptor agonist. It can also bind to other targets, such as sigma-2 receptors and voltage-gated sodium channels, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide. One direction is to develop more specific sigma-1 receptor agonists that can be used to study the role of sigma-1 receptors in cellular processes. Another direction is to investigate the therapeutic potential of N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide and other sigma-1 receptor ligands in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, it may be useful to explore the role of sigma-1 receptors in other physiological processes, such as inflammation and immune function.
合成法
The synthesis of N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide involves the reaction of 3-fluoroaniline with 2-methylindoline-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide.
科学的研究の応用
N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to sigma-1 receptors, which are located in the endoplasmic reticulum of cells. Sigma-1 receptors are involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide has been used as a tool to study the role of sigma-1 receptors in these processes.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-11-9-12-5-2-3-8-15(12)19(11)16(20)18-14-7-4-6-13(17)10-14/h2-8,10-11H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOSQJYXSXAYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5331232.png)
![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5331261.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
![5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5331271.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5331279.png)

![2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5331295.png)
![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)



![N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide](/img/structure/B5331336.png)
![3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)